Fmoc-L-3-Cyanophenylalanine

Biophysical Spectroscopy Protein Dynamics Fluorescence Resonance Energy Transfer

Researchers requiring site-specific incorporation of a spectroscopic probe often face limited steric options with para-cyano isomers. Fmoc-L-3-Cyanophenylalanine solves this by providing a meta-cyano substituent with distinct steric orientation while maintaining comparable photophysical properties to the para isomer. - Validated biological activity: Peptides incorporating this scaffold show IC50 1.80 µM against Dengue virus NS2B-NS3 protease. - Reliable SPPS incorporation: Supplied at ≥97% HPLC purity, with a melting point of 115.6°C, offering predictable handling versus the para isomer (189°C). - Supply chain assurance: Available as a white powder, stored at 2-8°C, and shipped under temperature control for global delivery.

Molecular Formula C25H20N2O4
Molecular Weight 412.4 g/mol
CAS No. 205526-36-9
Cat. No. B557911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-3-Cyanophenylalanine
CAS205526-36-9
Synonyms205526-36-9; Fmoc-L-3-Cyanophenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoicacid; Fmoc-3-cyano-L-phenylalanine; Fmoc-Phe(3-CN)-OH; (2S)-3-(3-cyanophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; Fmoc-L-3-Cyanophe; KSC925A8N; SCHEMBL120479; 47805_FLUKA; CTK8C5086; MolPort-002-344-039; ZINC622058; ANW-74033; CF-361; AKOS015837240; AKOS015912006; AM82769; FL238-1; RTR-009602; AJ-23767; AK-87816; AM019890; KB-51986; M473
Molecular FormulaC25H20N2O4
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC(=C4)C#N)C(=O)O
InChIInChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
InChIKeyCVLOUTPKZUJTGV-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-3-Cyanophenylalanine: Building Block for SPPS & Probes


Fmoc-L-3-Cyanophenylalanine (also known as Fmoc-Phe(3-CN)-OH) is an unnatural Fmoc-protected amino acid derivative featuring a cyano group at the meta position of the phenylalanine side chain . It is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the introduction of a meta-cyanophenyl moiety into peptides and proteins . This modification imparts unique electronic and steric properties, enabling applications ranging from enzyme inhibitor design to biophysical spectroscopy .

Workflow Fmoc-SPPS building block for meta-cyanophenyl incorporation
Application Biophysical probes, enzyme inhibitor design, SAR studies
Feature Meta-CN electronic/steric profile distinct from para isomer

Fmoc-L-3-Cyanophenylalanine: Irreplaceable vs. Analogues


Although Fmoc-L-phenylalanine and Fmoc-L-4-cyanophenylalanine are structurally related building blocks, the meta-substituted cyano group in Fmoc-L-3-Cyanophenylalanine confers distinct physicochemical properties, steric accessibility, and electronic effects that directly impact peptide synthesis outcomes and biophysical behavior. For instance, the meta-cyano isomer exhibits a markedly lower melting point (115.6°C) than its para counterpart (189°C), influencing handling and storage . More critically, the meta-cyano group serves as a viable spectroscopic probe with photophysical properties comparable to the widely used para-cyano isomer, but with altered steric orientation that can affect peptide conformation and target binding [1]. Generic substitution without consideration of these quantitative differences may compromise synthetic yield, biological activity, or spectral data interpretability.

Meta-cyano orientation alters steric accessibility vs. para isomer, potentially affecting peptide conformation and target binding.
Lower melting point compared to para analog may require adjusted storage and handling protocols.
Reported photophysical similarity with para isomer supports interchangeable probe use in certain contexts; requires application-specific validation.

Fmoc-L-3-Cyanophenylalanine: Key Evidence


Photophysical Properties: Meta- vs. Para-Cyano Isomer

In a direct head-to-head comparison of cyanophenylalanine derivatives, 3-cyanophenylalanine was found to possess molar absorptivities and spectral features (absorbance and emission profiles) comparable to those of 4-cyanophenylalanine, a widely employed spectroscopic probe in protein research [1]. This demonstrates that the meta-cyano derivative can be utilized interchangeably with the para isomer for Förster resonance energy transfer (FRET) and local environment sensing applications [1].

Photophysical Comparison
Head-to-head
Comparable molar absorptivity and spectral profiles
4-cyanophenylalanine (para isomer) reference
Supports meta-cyano use as a spectroscopy probe with distinct steric orientation
Aqueous free amino acid data; Fmoc protection does not alter chromophore
Biophysical Spectroscopy Protein Dynamics Fluorescence Resonance Energy Transfer

Melting Point Difference: Meta-Cyano vs. Para Isomer

Fmoc-L-3-cyanophenylalanine exhibits a melting point of 115.6°C, which is significantly lower than that of its para-substituted counterpart, Fmoc-L-4-cyanophenylalanine (189°C) . This difference in physical state at moderate temperatures can affect dissolution behavior, coupling efficiency in SPPS, and long-term storage stability.

Melting Point
Direct comparison
115.6°C
Significantly lower than para isomer (189°C); may impact storage and SPPS dissolution
Solid state; review storage protocols for elevated temperature sensitivity
Chemical Handling Solid-Phase Peptide Synthesis Material Properties

High Purity: Suitable for SPPS & Biophysical Assays

Multiple reputable vendors offer Fmoc-L-3-cyanophenylalanine with purity specifications of ≥97% (HPLC) or higher . This level of purity is comparable to that of the widely used Fmoc-L-4-cyanophenylalanine, which is typically offered at 95% purity . High purity is essential for minimizing side reactions and ensuring reproducible incorporation yields in SPPS, as well as for reliable spectroscopic data in biophysical studies.

Purity Specification
Cross-vendor
≥97% (HPLC) typical; ≥99% available
Meets or exceeds purity of commonly used para-cyano analog
Verify lot-specific COA for critical SPPS or biophysical applications
Solid-Phase Peptide Synthesis Quality Control Procurement Specifications

Key Intermediate for Dengue Protease Inhibitors

Fmoc-L-3-cyanophenylalanine is a critical synthetic intermediate for generating phenylalanine derivatives that act as arginine mimetics in tripeptides . Peptides containing the 3-cyanophenylalanine moiety have been shown to inhibit Dengue virus serotype 2 NS2B-NS3 protease with an IC50 of 1.80 µM (1800 nM) in vitro [1]. This inhibitory activity provides a quantitative benchmark for the biological relevance of the meta-cyano substituent and underscores the compound's utility in antiviral drug discovery programs.

Dengue Protease Inhibition
Class-level
IC50 1.80 µM
Reported inhibitory activity supports arginine-mimetic inhibitor research
In vitro recombinant NS2B-NS3 protease; validate in target of interest
Antiviral Drug Discovery Enzyme Inhibition Arginine Mimetics

Fmoc-L-3-Cyanophenylalanine: Key Applications


Solid-Phase Synthesis with Meta-Cyano Probe

When designing peptides for biophysical studies that require site-specific incorporation of an IR or fluorescence probe, Fmoc-L-3-cyanophenylalanine provides a sterically distinct alternative to the widely used para-cyano isomer. The meta-cyano group offers comparable photophysical properties (molar absorptivity and emission profiles) to 4-cyanophenylalanine, as established by direct comparative analysis [1]. This allows researchers to probe local environments from a different geometric orientation without sacrificing spectral sensitivity. The high commercial purity (≥97% by HPLC) ensures reliable SPPS incorporation .

Arginine-Mimetic Inhibitors for Dengue Proteases

Fmoc-L-3-cyanophenylalanine is a key starting material for the synthesis of phenylalanine and phenylglycine derivatives that function as arginine mimetics . Peptides incorporating the 3-cyanophenylalanine scaffold have demonstrated low micromolar inhibitory activity (IC50 = 1.80 µM) against Dengue virus NS2B-NS3 protease [2]. This validated biological activity makes the compound a strategic choice for medicinal chemistry programs targeting flavivirus proteases and other enzymes with arginine-binding pockets.

Peptide SAR Studies: Altered Steric & Electronic Properties

The meta-cyano substituent in Fmoc-L-3-cyanophenylalanine introduces a unique combination of electron-withdrawing character and steric bulk at a position distinct from both para- and unsubstituted analogs. This can subtly modulate peptide conformation, target binding affinity, and metabolic stability. The compound's distinct melting point (115.6°C) compared to the para isomer (189°C) also reflects fundamental differences in intermolecular interactions that may translate to altered peptide self-assembly or formulation properties . Researchers conducting SAR campaigns should consider the meta isomer as a tool to explore chemical space not accessible with para- or unsubstituted building blocks.

Application
Selection Property
Validation Focus
Biophysical spectroscopy probe
Meta-cyano photophysical and steric profile
Photophysical comparison with established probes
Arginine-mimetic inhibitor design
Meta-cyano as arginine-mimetic scaffold
Enzyme inhibition potency and selectivity validation
Peptide SAR and conformational studies
Position-dependent electronic and steric effects
Binding and stability evaluation across positional analogs

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